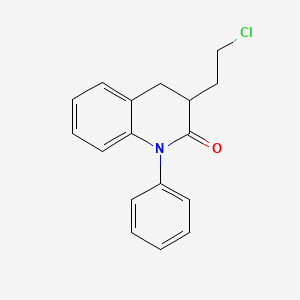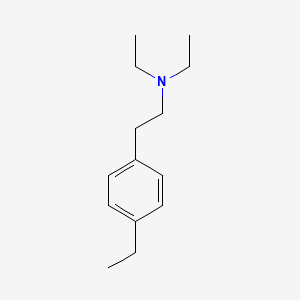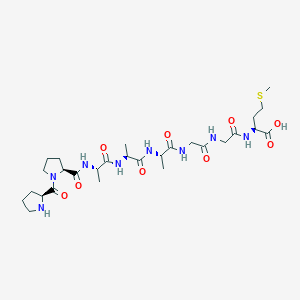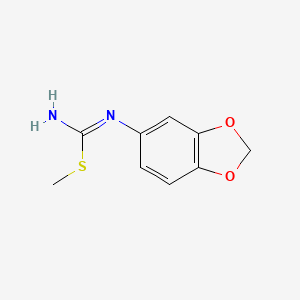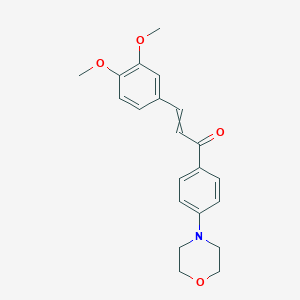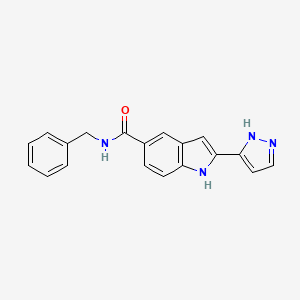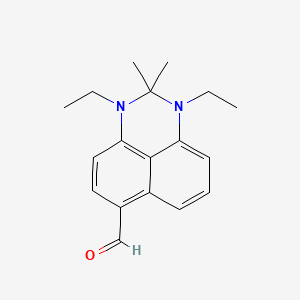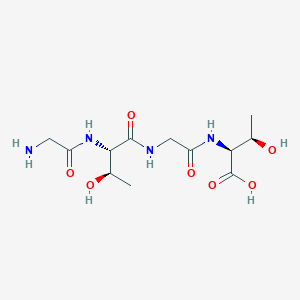
Glycyl-L-threonylglycyl-L-threonine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycyl-L-threonylglycyl-L-threonine is a peptide compound with the molecular formula C₁₀H₂₀N₄O₆ It is composed of two glycyl and two L-threonyl residues
准备方法
Synthetic Routes and Reaction Conditions
Glycyl-L-threonylglycyl-L-threonine can be synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the first amino acid to the resin, followed by deprotection and coupling of subsequent amino acids using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Solution-phase synthesis involves the stepwise coupling of amino acids in solution, followed by purification and isolation of the peptide.
化学反应分析
Types of Reactions
Glycyl-L-threonylglycyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the threonine residues can be oxidized to form ketones or aldehydes.
Reduction: The peptide bonds can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted threonine derivatives.
科学研究应用
Glycyl-L-threonylglycyl-L-threonine has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
作用机制
The mechanism of action of Glycyl-L-threonylglycyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation.
相似化合物的比较
Similar Compounds
Glycyl-L-threonine: A simpler dipeptide with similar structural features.
L-threonylglycyl-L-threonine: A tripeptide with one less glycyl residue.
Glycyl-L-serylglycyl-L-threonine: A peptide with a serine residue instead of one of the threonine residues.
Uniqueness
Glycyl-L-threonylglycyl-L-threonine is unique due to its specific sequence and the presence of two glycyl and two L-threonyl residues. This unique structure can confer distinct biochemical properties and interactions compared to other similar peptides.
属性
CAS 编号 |
535169-12-1 |
|---|---|
分子式 |
C12H22N4O7 |
分子量 |
334.33 g/mol |
IUPAC 名称 |
(2S,3R)-2-[[2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C12H22N4O7/c1-5(17)9(15-7(19)3-13)11(21)14-4-8(20)16-10(6(2)18)12(22)23/h5-6,9-10,17-18H,3-4,13H2,1-2H3,(H,14,21)(H,15,19)(H,16,20)(H,22,23)/t5-,6-,9+,10+/m1/s1 |
InChI 键 |
RNJAGFOVIJSOIY-ZHYWTAKUSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CN)O |
规范 SMILES |
CC(C(C(=O)NCC(=O)NC(C(C)O)C(=O)O)NC(=O)CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,6'-Dibromo-2,2'-diphenyl[3,3'-biphenanthrene]-4,4'-diol](/img/structure/B14216065.png)
![Phenol, 4,4'-[cyclopropylidenebis(thio)]bis[2,6-bis(1,1-dimethylethyl)-](/img/structure/B14216072.png)
![4-({8-[(Oxan-2-yl)oxy]oct-6-en-1-yl}oxy)benzoic acid](/img/structure/B14216075.png)
